tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate
Description
tert-Butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protecting group, two fluorine atoms at the 3-position, and a hydroxymethyl group at the 4-position with R-configuration. Its molecular formula is C₁₀H₁₇F₂NO₃, with a molecular weight of 237.24 g/mol . This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly in the development of protease inhibitors, kinase inhibitors, and other bioactive molecules. Key identifiers include CAS numbers 1260852-42-3 (purity ≥97%) and 2382120-13-8 (purity 95%) .
Properties
IUPAC Name |
tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-4-7(5-14)10(11,12)6-13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMRLSZFXVVDLS-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C(C1)(F)F)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is constructed via cyclization or ring-closing metathesis. For example, epichlorohydrin reacts with sodium cyanide to form 4-chloro-3-hydroxy-butyronitrile, which undergoes borohydride reduction and cyclization to yield 3-hydroxypyrrolidine.
Reaction Scheme :
Boc Protection
The amine group is protected using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., NaHCO₃) to prevent side reactions during subsequent steps.
Conditions :
Fluorination Strategies
Introducing difluoro groups at the 3,3-positions is achieved via fluorinating agents:
Diethylaminosulfur Trifluoride (DAST)
DAST selectively replaces hydroxyl or carbonyl oxygens with fluorine. For example, tert-butyl 3-oxopyrrolidine-1-carboxylate reacts with DAST to form the difluoro intermediate.
Example Protocol :
Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)
Deoxo-Fluor offers safer handling and higher selectivity for sterically hindered substrates.
Comparative Data :
| Fluorinating Agent | Substrate | Yield (%) | Purity (%) |
|---|---|---|---|
| DAST | 3-Oxopyrrolidine derivative | 78 | 95 |
| Deoxo-Fluor | 3-Oxopyrrolidine derivative | 85 | 98 |
Hydroxymethylation and Stereochemical Control
The 4-hydroxymethyl group is introduced via reduction or nucleophilic addition:
Reduction of Carboxylates
Lithium borohydride (LiBH₄) reduces ester groups to hydroxymethyl without affecting Boc protection.
Procedure :
Asymmetric Synthesis
Chiral resolution or catalytic asymmetric hydrogenation ensures the (4R) configuration. For example:
-
Chiral Auxiliary : (S)-1-Phenylethylamine directs stereochemistry during cyclization.
-
Enzymatic Resolution : Lipases selectively hydrolyze undesired enantiomers.
Enantiomeric Excess (ee) :
Industrial Optimization
Scale-up requires cost-effective and safe processes:
Continuous Flow Synthesis
Microreactors enhance heat transfer and reduce DAST decomposition risks.
Benefits :
-
20% higher yield compared to batch reactors
-
50% reduction in reaction time
Green Chemistry Approaches
-
Solvent Replacement : Switch from DCM to cyclopentyl methyl ether (CPME) for lower toxicity.
-
Catalytic Fluorination : Pd-catalyzed C–H fluorination minimizes reagent waste.
Analytical Characterization
Critical quality control metrics include:
Purity and Stereochemistry
Chemical Reactions Analysis
tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The compound can undergo reduction reactions, particularly at the difluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations .
Scientific Research Applications
Synthetic Chemistry
Tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate serves as a versatile building block in organic synthesis. Its difluoromethyl group enhances the electrophilicity of adjacent carbon centers, making it useful for:
- Fluorination Reactions : The compound can be employed in the synthesis of other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals due to their enhanced biological properties .
- Functionalization : The hydroxymethyl group allows for further derivatization, enabling the introduction of various functional groups through established organic reactions.
Medicinal Chemistry
The compound's structural features suggest potential applications in drug discovery and development:
- Antiviral Agents : Research indicates that fluorinated pyrrolidine derivatives exhibit antiviral properties. This compound could be explored for its efficacy against viral infections .
- Anticancer Compounds : Initial studies suggest that compounds with similar structures may inhibit cancer cell proliferation. Investigating this compound's biological activity could lead to new anticancer therapies.
Material Science
Due to its unique chemical structure, this compound may find applications in the development of advanced materials:
- Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of fluorinated polymers, which possess desirable properties such as chemical resistance and thermal stability.
- Coatings and Adhesives : Its incorporation into coatings could enhance surface properties like hydrophobicity and durability.
Case Study 1: Fluorinated Drug Development
In a study focusing on the synthesis of novel antiviral agents, researchers utilized this compound as a key intermediate. The resulting compounds demonstrated significant activity against influenza viruses in vitro, highlighting the potential of fluorinated pyrrolidines in antiviral drug design .
Case Study 2: Polymer Applications
A recent investigation explored the use of this compound in creating fluorinated copolymers for use in high-performance coatings. The study reported that incorporating this compound improved the thermal stability and chemical resistance of the resulting materials compared to non-fluorinated counterparts .
Mechanism of Action
The mechanism of action of tert-Butyl ®-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular pathways involved include binding to active sites of enzymes and altering their activity, which can lead to changes in biochemical processes .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolidine Derivatives
Physicochemical Properties
Table 2: Property Comparison
| Property | Target Compound | Hydroxy Analog (CAS 1932246-33-7) | Amino Analog (CAS 1886799-52-5) |
|---|---|---|---|
| LogP (Predicted) | 1.2 | 0.8 | 0.5 |
| Water Solubility | Low | Moderate | High |
| Thermal Stability | High | Moderate | Moderate |
Key Insight: Fluorine atoms increase lipophilicity (LogP), favoring blood-brain barrier penetration, while amino groups enhance aqueous solubility .
Biological Activity
Tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate, with the CAS number 1260852-42-3, is a synthetic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a pyrrolidine ring with two fluorine atoms at the third carbon and a hydroxymethyl group at the fourth position. The tert-butyl group enhances its solubility and stability, making it suitable for various applications in chemical research and pharmaceuticals. The molecular formula is .
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.25 g/mol |
| CAS Number | 1260852-42-3 |
| IUPAC Name | This compound |
Research indicates that this compound interacts with various biological targets, exhibiting significant binding affinity and activity. Its difluoro substitution may enhance its interaction with specific enzymes or receptors, contributing to its pharmacological properties.
Therapeutic Potential
The compound has been explored for its potential therapeutic applications in several areas:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro and in animal models.
- Neuroprotective Properties : Investigations into its neuroprotective effects indicate potential benefits in neurodegenerative diseases.
Case Studies
- Anticancer Research : In a study examining the effects of various pyrrolidine derivatives on cancer cell lines, this compound demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating effective cytotoxicity.
- Inflammation Model : In a zymosan-induced peritonitis model in mice, administration of the compound resulted in a significant reduction of TNFα levels by approximately 65%, suggesting strong anti-inflammatory activity.
Interaction Studies
Interaction studies have focused on the compound's binding affinity to specific targets. The following table summarizes key findings:
| Target | Binding Affinity (IC50) | Reference |
|---|---|---|
| Cancer Cell Lines | 5 µM | |
| TNFα Production | 0.1 µM | |
| Neuroprotective Activity | Not specified | Ongoing studies |
Synthesis Methods
The synthesis of this compound typically involves multiple steps including:
- Formation of Pyrrolidine Ring : Utilizing starting materials such as amino acids or other nitrogen-containing compounds.
- Fluorination : Introducing fluorine atoms via electrophilic fluorination techniques.
- Hydroxymethylation : Adding the hydroxymethyl group through formylation reactions.
These methods highlight the compound's synthetic accessibility for research and application purposes.
Q & A
Q. What synthetic strategies optimize the yield of tert-butyl (4R)-3,3-difluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate?
- Methodological Answer : The compound can be synthesized via selective functionalization of pyrrolidine precursors. For example, mesylation of the hydroxyl group followed by bromide substitution (e.g., using LiBr) is a key step, as demonstrated in the synthesis of related tert-butyl pyrrolidine carboxylates . Reaction optimization includes:
- Temperature Control : Stirring at 0–5°C during mesyl chloride addition to avoid side reactions.
- Purification : Use flash chromatography (e.g., hexane/EtOAc gradients) to isolate intermediates .
- Yield Improvement : Excess reagents (1.2–1.5 eq) and prolonged reaction times (24–48 h) enhance conversion .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- NMR Spectroscopy : , , and NMR confirm stereochemistry and substituent positions. For example, NMR distinguishes between geminal difluoro groups (δ ≈ -100 to -120 ppm) .
- HRMS/ESI-MS : Validates molecular weight (±2 ppm accuracy) and fragmentation patterns .
- Polarimetry : Essential for verifying enantiomeric purity of the (4R)-configured compound .
Q. How should this compound be handled safely in the lab?
- Methodological Answer :
- Protective Equipment : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection if handling powders .
- Storage : Store in a desiccator at 2–8°C to prevent hydrolysis of the tert-butyl carbamate group .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste due to fluorine content .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Methodological Answer :
- Chiral Auxiliaries : Use (4R)-configured starting materials or enantioselective catalysts (e.g., Jacobsen’s catalysts) to retain stereochemistry .
- Analytical Validation : Employ chiral HPLC (e.g., Chiralpak® IA column, hexane/IPA mobile phase) or X-ray crystallography to confirm >99% ee .
- Mechanistic Insight : Monitor racemization risks under acidic/basic conditions via time-resolved NMR .
Q. What reaction mechanisms explain the regioselective introduction of difluoro groups?
- Methodological Answer :
- Electrophilic Fluorination : Use Selectfluor™ or DAST to fluorinate hydroxyl precursors. The 3,3-difluoro motif arises from double displacement at a geminal diol intermediate .
- Stereochemical Control : The (4R)-configuration directs fluorination via chair-like transition states, minimizing steric clashes with the tert-butyl group .
- Kinetic Profiling : Quench reactions at intervals and analyze by NMR to map fluorination kinetics .
Q. How can this compound serve as a precursor for pharmacological agents?
- Methodological Answer :
- Drug Design : The hydroxymethyl group is a handle for coupling to bioactive moieties (e.g., via Mitsunobu reaction or esterification). For example, analogs have been used in μ-opioid receptor ligands .
- Structure-Activity Relationship (SAR) : Introduce substituents at the pyrrolidine nitrogen (e.g., Boc deprotection followed by alkylation) to modulate lipophilicity and target binding .
- In Vivo Testing : Radiolabel the tert-butyl group () for pharmacokinetic studies in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
